Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

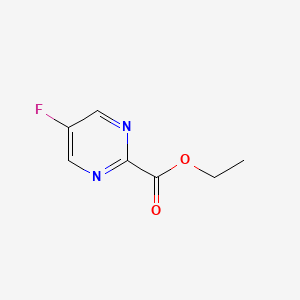

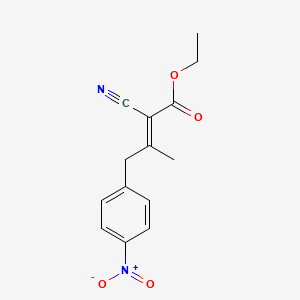

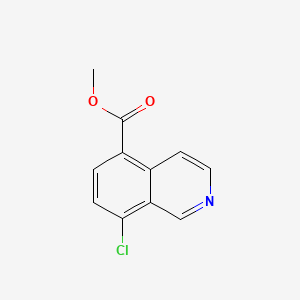

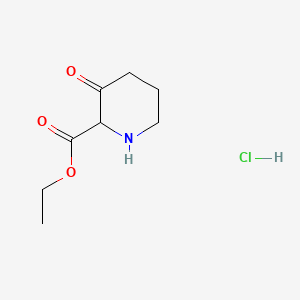

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound with the molecular formula C14H14N2O4 . It is used in research and is classified under the category of organic building blocks, specifically benzene compounds .

Synthesis Analysis

The synthesis of this compound has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact conformation and arrangement of these atoms would require more specific data such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This compound can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at five possible sites . Reactions of this compound with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Physical and Chemical Properties Analysis

The molecular weight of this compound is 274.27 g/mol . It should be stored sealed in dry conditions at 2-8°C . The boiling point data is not available .科学的研究の応用

Chemical Degradation and Mutagenicity

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate's structural analogs, such as 1-Ethyl-1-nitrosourea (ENU), serve as potent mutagenic agents used in research to understand genetic mutations and carcinogenesis. ENU exhibits dual actions of ethylation and carbamoylation, impacting cellular DNA by transferring ethyl groups to nucleophilic sites and inducing a wide spectrum of mutations, which aids in exploring mutagenesis mechanisms across different species (Shibuya & Morimoto, 1993).

Environmental Biodegradation Studies

Research on analogs such as ethyl tert-butyl ether (ETBE) in environmental science focuses on understanding biodegradation mechanisms in soil and groundwater. Studies reveal microorganisms capable of degrading ETBE aerobically, highlighting the pathways and microbial genes involved. This research is crucial for developing strategies to mitigate pollution from ether oxygenates in the environment (Thornton et al., 2020).

Toxicological Review and Human Safety

In toxicological studies, compounds similar to this compound, like ethyl tertiary-butyl ether (ETBE), undergo comprehensive review to assess their safety and potential health effects. These reviews encompass inhalation, metabolism, and the effects on various biological systems, contributing to the safety assessment of chemicals used in consumer products (Mcgregor, 2007).

Atmospheric Chemistry Research

Studies on nitrated phenols similar in structure to the nitrophenyl group in this compound explore their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. This research is vital for understanding atmospheric chemistry and the environmental impact of nitroaromatic compounds (Harrison et al., 2005).

Applications in Gasoline Additives

The research on ethers like ethyl tert-butyl ether (ETBE) discusses its role as a gasoline additive, enhancing fuel octane rating while reducing exhaust pollution. Understanding the chemical properties and environmental fate of such additives is crucial for developing eco-friendly fuels (Marsh et al., 1999).

作用機序

Target of Action

Mode of Action

Biochemical Pathways

Related compounds have been involved in water-mediated wittig–snar reactions.

Result of Action

Related compounds have shown in vitro activity against tuberculosis (tb) and dengue .

Action Environment

It’s known that similar compounds can form new bonds under environmentally benign conditions.

特性

IUPAC Name |

ethyl (E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRWSWDLIUAFDG-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/CC1=CC=C(C=C1)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735174 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313714-59-8 |

Source

|

| Record name | Ethyl (2E)-2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)

![[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B567598.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)